tert-Butyl (2-aminopyridin-3-yl)carbamate

Description

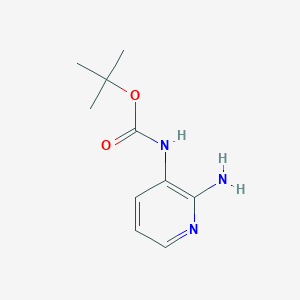

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUNEZVLKFWFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908364 | |

| Record name | tert-Butyl hydrogen (2-aminopyridin-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103409-35-4 | |

| Record name | tert-Butyl hydrogen (2-aminopyridin-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Aminopyridin 3 Yl Carbamate

Direct N-Protection Strategies of 2,3-Diaminopyridine (B105623)

The most common approach for synthesizing tert-butyl (2-aminopyridin-3-yl)carbamate involves the direct N-protection of 2,3-diaminopyridine. This method selectively introduces a tert-butoxycarbonyl (Boc) group onto one of the amine functionalities.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most widely used reagent for the introduction of the Boc protecting group onto an amine. wikipedia.orgjk-sci.com The reaction with 2,3-diaminopyridine leads to the formation of the desired monosubstituted product.

The Boc protection of amines is versatile and can be performed under various conditions. fishersci.co.uk Commonly employed solvent systems include dichloromethane (B109758), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), 1,4-dioxane, and methanol. fishersci.co.ukgoogle.com The choice of solvent can influence reaction rates and yields. For instance, dichloromethane is a popular choice for many Boc protection reactions. google.com THF is another frequently used solvent, sometimes in combination with water. fishersci.co.ukgoogle.com Acetonitrile is also a suitable solvent, often used with a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgchemicalbook.com The use of a water/methanol/triethylamine (B128534) mixture has been reported to be effective, particularly for increasing the solubility of the starting amine. wordpress.com

Table 1: Solvent Systems for the Synthesis of this compound

| Solvent | Typical Conditions | Reference |

| Dichloromethane (DCM) | Room temperature, often with a base like triethylamine and a catalyst like DMAP. | google.com |

| Tetrahydrofuran (THF) | Often used at room temperature or with moderate heating. Can be used in aqueous mixtures. | fishersci.co.ukgoogle.com |

| Acetonitrile | Room temperature, frequently with DMAP as a catalyst. | wikipedia.orgchemicalbook.com |

| 1,4-Dioxane | Reported as a suitable solvent for Boc protection. | fishersci.co.uk |

| Methanol | Can be used alone or in a mixture, for instance with water and triethylamine, to improve solubility. | fishersci.co.ukwordpress.com |

Bases play a crucial role in the Boc protection of amines by neutralizing the proton released from the amine during the reaction. jk-sci.com Common bases include triethylamine (TEA), N,N-dimethylaminopyridine (DMAP), and sodium hydride.

Triethylamine (TEA) is a widely used organic base that effectively scavenges the acid byproduct of the reaction. jk-sci.comgoogle.com

N,N-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates the rate of Boc protection. commonorganicchemistry.comcommonorganicchemistry.com It reacts with Boc anhydride (B1165640) to form a more reactive intermediate, which is then attacked by the amine. commonorganicchemistry.com However, DMAP can also promote side reactions. commonorganicchemistry.com

Sodium Hydride (NaH) is a strong, non-nucleophilic base that can also be employed in these reactions.

The combination of a stoichiometric base like TEA with a catalytic amount of DMAP is a common and effective strategy. google.com

The reaction temperature and duration are key parameters to optimize for achieving high yields and selectivity. Many Boc protection reactions proceed efficiently at room temperature. fishersci.co.ukgoogle.com In some cases, moderate heating to around 40-55°C can be beneficial to drive the reaction to completion. fishersci.co.ukwordpress.com Reaction times can vary from as short as 30 minutes to overnight (16 hours or more), depending on the specific substrate and conditions. google.comwordpress.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. google.comgoogle.com

Table 2: Research Findings on Enhanced Yield Strategies

| Reagents | Observation | Reference |

| EDCI, HOBT, TEA | In the presence of these reagents, the reaction of aminopyridine with Boc₂O showed high yield and good selectivity. | google.com |

| EDCI, HOBT | This combination is known to activate carboxylic acids and can be applied to enhance carbamate (B1207046) formation. | commonorganicchemistry.compeptide.com |

Selective N-Protection Approaches for Diaminopyridines

Achieving selective mono-protection of a diamine like 2,3-diaminopyridine can be challenging due to the potential for the formation of the di-protected byproduct. google.com One strategy to enhance selectivity involves the in-situ generation of the mono-hydrochloride salt of the diamine. researchgate.netscielo.org.mx By treating the diamine with one equivalent of an acid source, such as chlorotrimethylsilane (B32843) (Me₃SiCl), which generates HCl in situ, one of the amino groups is protonated and thus deactivated towards reaction with Boc anhydride. researchgate.netscielo.org.mx The subsequent addition of Boc₂O then selectively protects the remaining free amino group. researchgate.netscielo.org.mx This method has been shown to be effective for a range of diamines, providing the mono-Boc protected product in good yields. researchgate.net While this specific approach has been detailed for other diamines, the principle is applicable to the selective protection of 2,3-diaminopyridine.

Palladium-Catalyzed Amidation Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and widely adopted method for the synthesis of aryl and heteroarylamines. youtube.comnih.govcapes.gov.br This approach has been instrumental in constructing the C-N bond necessary for producing N-Boc-protected aminopyridines like this compound.

Synthesis of N-Boc-Protected Aryl/Heteroarylamines from Halide Precursors

The synthesis of N-Boc-protected heteroarylamines, such as the target compound, typically involves the coupling of a halo-aminopyridine with tert-butyl carbamate. nih.govacs.org The presence of a halogen atom (e.g., bromine or chlorine) on the pyridine (B92270) ring provides a reactive site for the palladium catalyst to initiate the C-N bond formation. nih.govdatapdf.com The reaction of a 3-halo-2-aminopyridine with an amine nucleophile presents a notable challenge due to the potential for the catalyst to be deactivated by the aminopyridine substrate. nih.gov However, the development of specialized ligand systems has enabled these transformations to proceed efficiently. nih.gov

The general catalytic cycle for this process involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the active palladium(0) species. youtube.comsyr.edu

Ligand Systems and Catalyst Optimization for C-N Bond Formation (e.g., Pd₂dba₃·CHCl₃, tert-butyl X-Phos)

The success of palladium-catalyzed amidation is highly dependent on the choice of the catalyst system, which includes the palladium precursor and, crucially, the phosphine (B1218219) ligand. syr.edubeilstein-journals.org For the synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate, a combination of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂dba₃·CHCl₃) and a bulky, electron-rich monodentate ligand like tert-butyl X-Phos has proven effective, even allowing the reaction to proceed at room temperature. acs.org

Bulky biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, developed by the Buchwald group, are instrumental in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. youtube.comnih.gov In the context of synthesizing N³-substituted-2,3-diaminopyridines from 3-halo-2-aminopyridines, specific ligand-precatalyst systems have been identified as superior. For instance, RuPhos and BrettPhos precatalysts have shown outstanding performance for coupling with secondary and primary amines, respectively. nih.gov The choice of ligand can significantly impact reaction yield and selectivity. For example, in the coupling of N-benzyl-4-bromo-7-azaindole with benzamide, the Xantphos ligand in combination with Pd(OAc)₂ gave the best results, while ligands like SPhos and XPhos resulted in lower yields. beilstein-journals.org

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Pd₂dba₃·CHCl₃ / tert-butyl X-Phos | Aryl bromides and tert-butyl carbamate | Enables reaction at room temperature. | acs.org |

| RuPhos-precatalyst | 3-halo-2-aminopyridines and secondary amines | Outstanding catalyst system for this specific coupling. | nih.gov |

| BrettPhos-precatalyst | 3-halo-2-aminopyridines and primary amines | Identified as an outstanding catalyst for this coupling. | nih.gov |

| Pd(OAc)₂ / Xantphos | N-benzyl-4-bromo-7-azaindole and benzamide | Provided the most successful result in screening. | beilstein-journals.org |

Influence of Basic Additives (e.g., sodium tert-butoxide)

The choice of base is a critical parameter in the Buchwald-Hartwig amination. Its primary role is to deprotonate the amine nucleophile, forming the corresponding amide which then participates in the catalytic cycle. youtube.comnih.gov For the room-temperature amidation of aryl bromides with tert-butyl carbamate, the use of sodium tert-butoxide (NaOtBu) was found to be crucial for the success of the reaction. acs.org

In the palladium-catalyzed amination of 3-halo-2-aminopyridines, strong, non-nucleophilic bases are often required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been successfully employed in these transformations. nih.gov The base not only facilitates the deprotonation of the coupling partner but can also influence the catalyst's activity. Kinetic studies have shown that when halide salts are present, the base sodium tert-butoxide can be activated and adds to the palladium complex, with this step being rate-limiting. nih.gov

Alternative and Emerging Synthetic Routes

While palladium-catalyzed amidation is a dominant methodology, research into alternative and more sustainable synthetic strategies is ongoing. These emerging routes offer potential advantages in terms of reaction conditions, selectivity, and environmental impact.

Chemoenzymatic Synthetic Strategies (analogous systems)

Chemoenzymatic approaches, which combine chemical synthesis with biocatalysis, are gaining prominence for the synthesis of chiral nitrogen heterocycles. whiterose.ac.uk While a direct chemoenzymatic synthesis for this compound is not explicitly detailed, analogous systems demonstrate the potential of this strategy. For instance, the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines has been achieved through a one-pot cascade involving an amine oxidase and an ene-imine reductase. whiterose.ac.uk This highlights the power of enzymes to perform highly stereoselective transformations under mild conditions.

Enzymatic kinetic resolution is another powerful tool. For example, Candida antarctica lipase (B570770) fraction B (CALB) has been used for the highly enantioselective hydrolysis of a racemic pyrrolidine (B122466) derivative, and Pseudomonas fluorescens lipase has been employed for the kinetic resolution of a protected diol via acylation. researchgate.net These examples underscore the potential for applying enzymatic methods to the synthesis or resolution of precursors to complex molecules like this compound.

Electrochemical Methods for N-Alkylation of N-Boc-Protected Aminopyridines (general principles)

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and byproducts. nih.gov The N-alkylation of N-Boc-protected aminopyridines can be achieved with high yields using an electrochemically generated acetonitrile anion as the base. nih.govlibrary.wales This method operates under mild conditions and avoids the formation of byproducts, as the primary reagent is the electron. nih.gov The high reactivity of the electrogenerated base is attributed to its "naked" anionic state due to the large tetraethylammonium (B1195904) counterion. nih.govresearchgate.net

Carbamate Formation via Curtius Rearrangements (general principles)

The Curtius rearrangement is a well-established synthetic route for the formation of amines, ureas, and carbamates from carboxylic acid derivatives. wikipedia.orgvedantu.com The reaction, first described by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgbyjus.com This highly versatile isocyanate intermediate can then be trapped by various nucleophiles. For the synthesis of a carbamate, an alcohol is used as the nucleophile.

The general process begins with the conversion of a carboxylic acid to its corresponding acyl azide. This azide is then heated in an inert solvent, which initiates the rearrangement. Research indicates that the decomposition and rearrangement occur via a concerted mechanism, where the migration of the R-group and the loss of nitrogen gas happen simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.orgvedantu.com This concerted pathway is supported by thermodynamic calculations and the absence of byproducts that would arise from a nitrene intermediate. vedantu.com

Key characteristics of the Curtius rearrangement include:

Mild Reaction Conditions : The rearrangement often proceeds under relatively mild thermal conditions, making it compatible with a variety of functional groups. numberanalytics.com

High Yield and Selectivity : The reaction is known for its efficiency and selectivity, typically providing high yields of the desired isocyanate and subsequent products. numberanalytics.com

Stereochemical Retention : A crucial aspect of the rearrangement is that the migrating group (the R-group) fully retains its stereochemical configuration. numberanalytics.com

In the context of synthesizing this compound, the precursor would be 2-aminonicotinoyl azide. Upon heating, this azide would undergo the Curtius rearrangement to form 3-isocyanatopyridin-2-amine. The subsequent introduction of tert-butanol (B103910) would trap the isocyanate, yielding the final tert-butyl carbamate product.

| Parameter | Description | References |

| Starting Material | Acyl azide (R-CON₃) | vedantu.com |

| Intermediate | Isocyanate (R-N=C=O) | wikipedia.orgbyjus.com |

| Final Product (with alcohol) | Carbamate (R-NH-COOR') | wikipedia.org |

| Mechanism | Concerted thermal decomposition and rearrangement | wikipedia.orgvedantu.com |

| Key Features | Mild conditions, high yields, retention of stereochemistry | numberanalytics.com |

Isolation and Purification Techniques

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The most common and effective methods for this purpose are chromatography and recrystallization.

Chromatographic Methods (e.g., silica (B1680970) gel column chromatography)

Column chromatography is a cornerstone technique for the purification of organic compounds. For carbamates like the title compound, silica gel column chromatography is frequently employed. This method separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (the eluent).

The general procedure involves:

Preparation : A glass column is packed with a slurry of silica gel in a non-polar solvent.

Loading : The crude product, dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel, is carefully applied to the top of the column.

Elution : A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent is often gradually increased to facilitate the movement of compounds down the column. For compounds like tert-butyl carbamates, solvent systems such as hexane-ethyl acetate (B1210297) are common.

Collection : Fractions are collected as the solvent exits the column.

Monitoring : The separation process is monitored using Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. orgsyn.org

Once the appropriate fractions are identified, the solvent is removed under reduced pressure, typically using a rotary evaporator, to yield the purified compound. orgsyn.org

Recrystallization Procedures

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.

A typical recrystallization procedure for a carbamate involves the following steps:

Solvent Selection : A suitable solvent is chosen, one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For tert-butyl carbamates, solvents like hexane (B92381) or solvent mixtures such as benzene-hexane have been used effectively. orgsyn.orggoogle.com

Dissolution : The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Hot Filtration (Optional) : If insoluble impurities are present, the hot solution is quickly filtered to remove them.

Crystallization : The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

Isolation : The formed crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

It is important to avoid prolonged or excessive heating during the dissolution step, as some carbamates can be lost through volatilization. orgsyn.org

| Technique | Principle | Typical Solvents/Materials | Key Considerations | References |

| Silica Gel Column Chromatography | Differential adsorption and solubility | Silica Gel, Hexane, Ethyl Acetate | Monitored by TLC; gradient elution may be required. | rsc.org |

| Recrystallization | Difference in solubility at different temperatures | Hexane, Benzene-Hexane | Avoid excessive heating; slow cooling promotes larger crystals. | orgsyn.orggoogle.com |

Chemical Transformations and Reactivity Profile

Deprotection of the Boc Group

The Boc group is a widely utilized amine-protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.comorganic-chemistry.org

The deprotection of the Boc group is commonly achieved through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and concentrated hydrochloric acid (HCl) are frequently employed for this purpose. fishersci.co.ukmasterorganicchemistry.com

The mechanism of deprotection with a strong acid like TFA involves protonation of the carbamate (B1207046) oxygen, which leads to the loss of a tert-butyl carbocation. masterorganicchemistry.com The resulting carbamic acid then undergoes decarboxylation to yield the free amine. masterorganicchemistry.comcommonorganicchemistry.com This process is typically rapid and clean, often carried out using neat TFA or in a suitable solvent. masterorganicchemistry.commasterorganicchemistry.com

Similarly, concentrated hydrochloric acid can be used to cleave the Boc group. fishersci.co.ukcommonorganicchemistry.com The reaction proceeds via protonation of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to give the free amine as its hydrochloride salt. commonorganicchemistry.com The tert-butyl cation generated can be trapped by a suitable nucleophile or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com

| Reagent | General Conditions | Key Mechanistic Steps |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. masterorganicchemistry.commasterorganicchemistry.com | Protonation of carbamate, loss of tert-butyl carbocation, decarboxylation. masterorganicchemistry.com |

| Concentrated Hydrochloric acid (HCl) | In a solvent such as water, toluene, or ethyl acetate (B1210297) at room temperature. fishersci.co.uk | Protonation, loss of tert-butyl cation, decarboxylation, formation of hydrochloride salt. commonorganicchemistry.com |

Lewis acids offer an alternative method for the removal of the Boc protecting group, which can be advantageous when other acid-sensitive functional groups are present in the molecule. acsgcipr.org

Zinc bromide (ZnBr₂) has been reported as a reagent for the selective removal of the tert-butoxycarbonyl group from secondary amines. acsgcipr.org The mechanism is believed to mirror that of Brønsted acids, involving coordination of the Lewis acid to the carbamate oxygen, followed by fragmentation. acsgcipr.org

Trimethylsilyl iodide (TMSI) is another Lewis acid that can be used for Boc deprotection. However, it's important to note that many Lewis acids can hydrolyze in the presence of adventitious water to form protic acids, which may be the true catalytic species responsible for the deprotection. acsgcipr.org

| Reagent | General Conditions | Notes |

|---|---|---|

| Zinc bromide (ZnBr₂) | Typically used in a solvent like dichloromethane. | Reported for selective deprotection of Boc from secondary amines. acsgcipr.org |

| Trimethylsilyl iodide (TMSI) | Used in an inert solvent. | Can hydrolyze to form protic acids in the presence of water. acsgcipr.org |

Reactions of the Free Amino Group at C2

Once the Boc group is removed to yield 2,3-diaminopyridine (B105623), the free amino group at the C2 position can participate in a variety of chemical transformations. The reactivity of this group is characteristic of aminopyridines.

The amino group of 2-aminopyridine (B139424) derivatives can be oxidized. For instance, pyridine-N-oxides can be synthesized by the oxidation of pyridines. wikipedia.org The oxidation of 2-aminopyridine itself can lead to the formation of 2-aminopyridine 1-oxide. bldpharm.com However, the presence of an amino group can sometimes complicate oxidation reactions, as the amine itself can be susceptible to oxidation. youtube.com

The pyridine (B92270) ring of 2-aminopyridine derivatives can undergo catalytic reduction. acs.org Hydrogenation of 2-monoalkyl- and 2-dialkylaminopyridines has been studied, indicating that the pyridine ring can be reduced under various catalytic conditions. acs.org The specific conditions and catalysts used will determine the extent of reduction and the final products.

The amino group at the C2 position of the pyridine ring can undergo various substitution reactions. For example, 2-aminopyridines can undergo N-arylation with arynes to produce N-aryl-2-aminopyridine derivatives in good yields. acs.org These products can then be used in further synthetic applications. acs.org Additionally, the amino group can be involved in cyclization reactions to form fused heterocyclic systems. acs.org

Reactions of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring is a key site for electrophilic attack, leading to the formation of pyridinium (B92312) salts. This reactivity is well-documented for aminopyridine systems.

The N-alkylation of aminopyridines can be achieved under various conditions. While some methods focus on the alkylation of the exocyclic amino group, the pyridine nitrogen can also be targeted. researchgate.netresearchgate.net For instance, the use of alkylating agents in the presence of a base can lead to the formation of N-alkylpyridinium salts. chemrxiv.org In the context of tert-butyl (2-aminopyridin-3-yl)carbamate, the pyridine nitrogen's lone pair remains available for alkylation, a common reaction for pyridine and its derivatives. This reaction can be influenced by the electronic effects of the substituents on the ring. The process for catalyzing the N-alkylation of an aminopyridine can involve mixing the aminopyridine compound with an alkylation raw material and a carrier gas, followed by heating in the presence of a heterogeneous catalyst. google.com

Functionalization of the Pyridine Ring

The pyridine ring in aminopyridine derivatives is amenable to various functionalization reactions, including cross-coupling, nucleophilic substitution, and multi-component reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to aminopyridine derivatives. nih.govresearchgate.net For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in the presence of a palladium catalyst to produce novel pyridine derivatives in moderate to good yields. nih.govresearchgate.net This demonstrates that halogenated derivatives of aminopyridines are excellent substrates for Suzuki coupling, a strategy that could be readily applied to a halogenated version of this compound to introduce diverse aryl or heteroaryl substituents onto the pyridine core. The efficiency of these reactions can be enhanced by using specific phosphine (B1218219) ligands on the palladium catalyst. usc.edu.au A novel approach, termed aminative Suzuki-Miyaura coupling, has also been developed to form C-N-C linked diaryl amines from aryl halides and boronic acids. snnu.edu.cn

Table 1: Examples of Suzuki Cross-Coupling Reactions with Aminopyridine Derivatives

| Entry | Aminopyridine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 2 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate |

Data synthesized from research on related aminopyridine systems. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly at the 2- and 4-positions, which are activated by the electron-withdrawing nature of the ring nitrogen. stackexchange.comwikipedia.org The reaction proceeds through a high-energy anionic intermediate, and the stability of this intermediate dictates the reaction's feasibility. stackexchange.com For SNAr to occur, the ring is typically activated by electron-withdrawing groups. wikipedia.org In some cases, the reaction can proceed via a concerted mechanism (cSNAr), which does not require strong activating groups. nih.gov The functionalization of multisubstituted pyridines at the position alpha to the nitrogen can be achieved through a sequence of fluorination followed by SNAr of the installed fluoride. nih.gov While direct SNAr on an unsubstituted aminopyridine ring is challenging, the introduction of a good leaving group, such as a halide, at an activated position would enable this transformation. For instance, in 4-amino-3-halopyridines, intramolecular nucleophilic attack can lead to rearrangement products. acs.org

2-Aminopyridine is a valuable component in multi-component reactions, such as the Ugi reaction, which allows for the rapid construction of complex molecules in a single step. fu-berlin.dewikipedia.org In a typical Ugi reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a bis-amide. wikipedia.org When 2-aminopyridine is used as the amine component, it can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. fu-berlin.de The reaction mechanism involves the formation of an imine, which then reacts with the isocyanide and the carboxylic acid component. wikipedia.org Variations of the Ugi reaction exist, such as using α-amino acids, which contain both the amine and carboxylic acid functionalities, leading to a 5-center-4-component reaction. mdpi.com Disrupted Ugi reactions with specific starting materials like aziridine (B145994) aldehyde dimers can also lead to novel heterocyclic structures. ebrary.net

Applications As a Synthetic Intermediate in Complex Organic Synthesis

Building Block for Fused Heterocyclic Systems

One of the primary applications of tert-butyl (2-aminopyridin-3-yl)carbamate is as a precursor to fused heterocyclic systems. The Boc group effectively "masks" one of the nucleophilic amino groups, allowing for controlled, stepwise reactions to build additional rings onto the pyridine (B92270) core.

The imidazo[4,5-b]pyridine core is a prominent scaffold in medicinal chemistry. This compound serves as a protected form of 2,3-diaminopyridine (B105623), a key precursor for this heterocyclic system. The synthesis typically involves a two-step sequence:

Deprotection: The Boc group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to unmask the 3-amino group and generate 2,3-diaminopyridine in situ. researchgate.net

Cyclization: The resulting diamine is then condensed with a suitable one-carbon electrophile. Reaction with a carboxylic acid or its derivative (such as an orthoester or acyl chloride) under heating, or with an aldehyde under oxidative conditions, leads to the formation of the imidazole ring, yielding the fused imidazo[4,5-b]pyridine system.

This controlled approach is crucial for preventing unwanted side reactions and ensuring the correct regiochemistry of the final fused product.

Table 1: Representative Cyclization Reactions for Imidazo[4,5-b]pyridine Synthesis

| Starting Diamine | Reagent | Conditions | Product |

| 2,3-Diaminopyridine | Carboxylic Acids | Heat | 2-Substituted Imidazo[4,5-b]pyridines |

| 2,3-Diaminopyridine | Aldehydes | Oxidative | 2-Substituted Imidazo[4,5-b]pyridines |

Pyrrolopyrimidine scaffolds, particularly pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines), are integral to numerous kinase inhibitors and other therapeutic agents. mdpi.comnih.govnih.gov The synthesis of these structures can be effectively initiated from 2,3-diaminopyridine, which is readily generated from this compound.

Following the acid-mediated deprotection of the Boc group, the resulting 2,3-diaminopyridine can be reacted with various synthons to construct the pyrimidine and pyrrole rings. For example, cyclization with reagents containing a dicarbonyl or equivalent functionality can be employed to first form the pyrimidine ring, followed by subsequent reactions to build the adjoining pyrrole ring, leading to the desired pyrrolo[2,3-d]pyrimidine architecture. researchgate.netresearchgate.net This strategy leverages the differential reactivity of the amino groups on the pyridine ring to achieve complex heterocyclic assemblies.

Role in the Elaboration of Substituted Aminopyridines

The Boc protecting group is instrumental in the synthesis of specifically substituted aminopyridines, where direct functionalization would otherwise be challenging due to the competing reactivity of multiple amino groups.

Selective N-alkylation of a diaminopyridine is a common synthetic challenge. This compound provides an elegant solution. The carbamate (B1207046) group deactivates the 3-amino group, rendering the 2-amino group more available for nucleophilic attack. This allows for selective alkylation at the 2-position.

Alternatively, the carbamate nitrogen itself can be deprotonated with a strong base and subsequently alkylated. nih.gov This reactivity has been demonstrated in related N-Boc-protected aminopyridines, where electrochemical methods or strong bases like potassium tert-butoxide are used to generate an anion that readily reacts with alkyl halides. nih.gov After the alkylation step, the Boc group can be removed to yield a mono-N-alkylated 2,3-diaminopyridine, an intermediate that would be difficult to prepare directly.

In pharmaceutical synthesis, the creation of enantiomerically pure compounds is paramount. Carbamates, particularly Boc-carbamates, are standard tools in asymmetric synthesis. nbinno.com While direct examples involving this compound are specific to proprietary syntheses, the principle is widely applied by analogy.

For instance, Boc-protected amino intermediates are routinely used to introduce chiral side chains or to direct stereoselective reactions. In the synthesis of the anticoagulant drug Edoxaban, a chiral tert-butyl carbamate on a cyclohexyl diamine scaffold is a key intermediate that controls the stereochemistry of the final active pharmaceutical ingredient. google.com Similarly, chiral Boc-protected aminopiperidines and other cyclic diamines are crucial building blocks in drug development, where the Boc group allows for controlled, sequential reactions without racemization of stereocenters. rsc.org

Table 2: Examples of Boc-Protected Carbamates as Chiral Intermediates

| Chiral Intermediate | Application | Reference |

| (R)-tert-Butyl piperidin-3-ylcarbamate | Building block for various bioactive molecules. | nbinno.com |

| tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Direct precursor in the synthesis of Edoxaban. | google.com |

| Cbz-protected L-ornithinol and L-lysinol | Substrates for enzymatic cascades to produce chiral aminopiperidines and aminoazepanes. | rsc.org |

Strategic Intermediate in Multi-Step Reaction Sequences

The utility of this compound is most evident in its role as a strategic intermediate in lengthy, multi-step syntheses of complex target molecules, such as kinase inhibitors. nih.goved.ac.uk In these sequences, the Boc group serves as a temporary shield, introduced early in the synthesis to protect a reactive amino group while other parts of the molecule undergo extensive modification.

For example, in the synthesis of certain pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, a related intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is coupled to the core heterocyclic structure. ed.ac.uk The Boc group protects the piperazine nitrogen, allowing other coupling reactions (e.g., Stille or Suzuki couplings) to proceed at different positions on the pyridine ring. In the final steps of the synthesis, the Boc group is efficiently removed with acid to reveal the free amine, completing the synthesis of the target drug molecule. This strategy of protecting, transforming, and deprotecting is fundamental to the construction of many modern pharmaceuticals.

Utility in Isotopic Labeling Studies (e.g., deuterium incorporation for mechanistic insights)

Extensive searches of scientific literature and chemical databases did not yield specific examples or detailed research findings where this compound has been utilized in isotopic labeling studies for the elucidation of reaction mechanisms. While the principles of using isotopic labeling, such as deuterium incorporation, are well-established for mechanistic insights, there is no available public data demonstrating the application of this specific compound for such purposes.

Isotopic labeling is a powerful technique in physical organic chemistry to probe reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can observe changes in reaction rates, known as the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.orgprinceton.edu This effect arises because the heavier isotope forms a stronger covalent bond, which requires more energy to break, thus slowing down the rate of a reaction where this bond cleavage is the rate-determining step. wikipedia.orglibretexts.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. princeton.edu A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation, yet it still influences the reaction rate, often due to changes in hybridization or steric effects at the transition state. wikipedia.orglibretexts.org

In principle, this compound could be synthesized with deuterium atoms at specific positions—for instance, on the pyridine ring or the amino groups. Such a deuterated analog could then be used as a reactant or intermediate in a chemical transformation. By comparing the reaction rate of the deuterated compound to its non-deuterated counterpart, researchers could determine if a specific C-H or N-H bond is broken during the rate-determining step of the mechanism under investigation.

However, at present, there are no published studies detailing such an application for this compound. Therefore, no data tables or specific research findings on its use in this context can be provided.

Spectroscopic and Analytical Characterization for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectrum of tert-Butyl (2-aminopyridin-3-yl)carbamate is expected to show distinct signals corresponding to the different types of protons. A prominent singlet, integrating to nine protons, would appear in the upfield region (around δ 1.5 ppm) due to the magnetically equivalent protons of the tert-butyl group. The protons on the pyridine (B92270) ring would produce signals in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns of these aromatic protons provide information about their relative positions on the pyridine ring. Additionally, broad singlets are expected for the amine (NH₂) and carbamate (B1207046) (NH) protons. The chemical shift of these N-H protons can vary depending on the solvent and concentration. For similar compounds like tert-butyl (2-aminophenyl)carbamate, the carbamate NH proton appears as a broad singlet around δ 8.27 ppm in DMSO-d₆. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group, typically around δ 80 ppm and δ 28 ppm, respectively. rsc.org The carbonyl carbon of the carbamate group is expected to appear further downfield, generally in the range of δ 152-156 ppm. rsc.orgrsc.org The carbon atoms of the pyridine ring will resonate in the aromatic region, with their exact shifts influenced by the positions of the amino and carbamate substituents.

Table 1: Expected NMR Data for this compound

| Atom Type | Spectroscopy | Expected Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (CH₃)₃ | ¹H NMR | ~1.5 | Singlet |

| Pyridine-H | ¹H NMR | ~6.5 - 8.5 | Multiplets |

| Amine (NH₂) | ¹H NMR | Variable | Broad Singlet |

| Carbamate (NH) | ¹H NMR | Variable | Broad Singlet |

| tert-Butyl (CH₃)₃C | ¹³C NMR | ~80 | |

| tert-Butyl (C H₃)₃ | ¹³C NMR | ~28 | |

| Carbamate C =O | ¹³C NMR | ~152 - 156 | |

| Pyridine-C | ¹³C NMR | ~110 - 160 |

Mass Spectrometry Techniques (e.g., LC-MS, HPLC-MS, Electrospray Mass Spectrum)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are particularly useful as they couple the separation power of chromatography with the detection capabilities of MS.

For this compound (molecular formula C₁₀H₁₅N₃O₂), the molecular weight is approximately 209.24 g/mol . nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 210.12. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 232.11) or the potassium adduct [M+K]⁺ (m/z ≈ 248.08), may also be observed. uni.lu The fragmentation pattern can also be informative, often showing the loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu).

The combination of LC with MS allows for the analysis of complex mixtures, confirming the presence and purity of the target compound. nih.govmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.12370 |

| [M+Na]⁺ | 232.10564 |

| [M+K]⁺ | 248.07958 |

| [M+NH₄]⁺ | 227.15024 |

Data sourced from PubChemLite predictions. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of pharmaceutical intermediates and active compounds. bldpharm.com For a compound like this compound, a reversed-phase HPLC method would typically be employed.

In this method, the compound is passed through a column (commonly a C18 column) with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. The purity of the sample is determined by monitoring the eluent with a UV detector at a wavelength where the pyridine ring exhibits strong absorbance. A pure sample will ideally show a single, sharp, and symmetrical peak. The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. For related compounds, purity is often specified as greater than 98.0% as determined by HPLC. tcichemicals.com

X-ray Crystallography for Solid-State Structure Elucidation (relevant for related compounds)

By diffracting X-rays off a single crystal of a compound, researchers can generate an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org For molecules like this compound, X-ray crystallography could definitively establish the planarity of the pyridine ring, the conformation of the carbamate group, and the details of intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov This information is invaluable for understanding the compound's physical properties and its interactions in a biological context. The study of related structures, such as 2-cyanoguanidinophenytoin, shows how crystal structure analysis reveals intermolecular hydrogen bonding networks that stabilize the crystal packing. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of tert-Butyl (2-aminopyridin-3-yl)carbamate, docking studies would be instrumental in predicting its binding modes within the active site of a hypothetical biological target, such as an enzyme or receptor.

While specific docking studies on this compound are not extensively reported in publicly available literature, the principles of such studies can be illustrated. A hypothetical docking study would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and energetically minimized. A target protein of interest would be selected, and its crystal structure obtained from a repository like the Protein Data Bank.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor, and various conformational poses would be sampled. Scoring functions would then be used to estimate the binding affinity for each pose.

Analysis of Binding Modes: The results would reveal the most likely binding orientations, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the target protein. For instance, the amino group on the pyridine (B92270) ring and the carbamate (B1207046) linkage could act as hydrogen bond donors and acceptors, respectively.

A hypothetical representation of docking results is presented in the table below, illustrating the types of interactions that could be predicted.

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Kinase A | -8.5 | Asp145, Lys72, Phe160 | Hydrogen bond, Hydrophobic |

| Protease B | -7.2 | Gly101, Ser102, Trp34 | Hydrogen bond, Pi-stacking |

| GPCR C | -9.1 | Asn204, Tyr250, Val110 | Hydrogen bond, Hydrophobic |

This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to understand its conformational flexibility and to explore potential reaction pathways.

An MD simulation would typically involve:

System Setup: The molecule would be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions.

Simulation Run: The forces on each atom are calculated, and Newton's laws of motion are used to predict the movement of the atoms over a series of small time steps.

Trajectory Analysis: The resulting trajectory provides a detailed view of the molecule's motion, allowing for the analysis of conformational changes, intramolecular interactions, and interactions with the surrounding solvent.

These simulations could reveal, for example, the rotational freedom around the carbamate bond and the flexibility of the tert-butyl group. Such information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable data on its electronic properties and predict its reactivity in chemical reactions.

Key applications of quantum chemical calculations for this compound would include:

Electronic Structure Analysis: Determining the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO can be an indicator of the molecule's chemical reactivity and stability.

Reactivity Predictions: Identifying the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the pyridine ring and the amino group are likely to be nucleophilic centers.

Transition State Analysis: For a given chemical reaction involving this molecule, quantum chemical calculations can be used to determine the structure and energy of the transition state, providing insights into the reaction mechanism and kinetics.

A table summarizing hypothetical quantum chemical data is provided below.

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

This data is hypothetical and for illustrative purposes only.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The presence of the bulky tert-butyl group and the rotatable bonds in the carbamate linkage suggest that the molecule can adopt various conformations.

The relative energies of these conformers can be calculated to determine the most stable, or lowest energy, conformation. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

While this compound itself does not have any stereocenters and is therefore achiral, the introduction of chiral centers through chemical modification would necessitate a consideration of its stereochemistry. In such cases, computational methods could be used to predict the properties of different stereoisomers. The study of polymorphs, or different crystalline forms, of similar compounds like tert-butyl (2-aminophenyl)carbamate, has shown that conformational variations can significantly influence crystal packing and intermolecular interactions. researchgate.net

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to tert-butyl (2-aminopyridin-3-yl)carbamate and its parent compound, 2,3-diaminopyridine (B105623), often involve multiple steps with harsh reagents. For instance, a common synthesis for the di-amino precursor involves a three-step sequence of bromination, nitration, and subsequent reduction starting from 2-aminopyridine (B139424). researchgate.netarkat-usa.org Another approach involves the hydrogenation of 2,3-dinitropyridine (B76908) using a palladium catalyst. google.com While effective, these methods present challenges in terms of atom economy, energy consumption, and waste generation.

Future research should prioritize the development of more streamlined and environmentally benign synthetic strategies. Key areas of focus could include:

Catalytic C-H Amination: Direct C-H amination of 2-aminopyridine at the C3 position would represent a significant improvement by eliminating the need for pre-functionalization (e.g., nitration).

One-Pot Syntheses: Designing tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates would increase efficiency and reduce waste.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety for hazardous reactions like nitration, and facilitate easier scale-up.

Biocatalysis: Chemoenzymatic strategies, which have been successfully employed for producing other chiral carbamate (B1207046) intermediates, could offer a highly selective and sustainable alternative. researchgate.net

Photocatalysis: The use of visible-light photocatalysis, as demonstrated in the synthesis of other aminopyridine derivatives, could enable milder reaction conditions and novel bond formations. google.com

A comparison of existing and potential future synthetic approaches highlights the opportunities for improvement.

| Synthetic Aspect | Current Methods (e.g., from 2-aminopyridine) | Potential Future Directions |

| Starting Material | 2-Aminopyridine, 2,3-Dinitropyridine | 2-Aminopyridine |

| Key Steps | Bromination, Nitration, Reduction, Boc-protection researchgate.netarkat-usa.orggoogle.com | Direct C-H Amination, One-Pot Procedures |

| Reagents | Strong acids (H₂SO₄, HNO₃), Metal catalysts (Pd, Fe) researchgate.netarkat-usa.orggoogle.com | Photocatalysts, Biocatalysts (e.g., transaminases) researchgate.netgoogle.com |

| Sustainability | Multiple steps, significant waste, harsh conditions | Higher atom economy, reduced waste, milder conditions |

Exploration of Novel Chemical Transformations and Derivatizations

The primary utility of this compound lies in its ability to undergo selective reactions at the unprotected 3-amino group. Current applications have demonstrated its use in forming heterocyclic structures like azabenzimidazoles through condensation with aldehydes. researchgate.netarkat-usa.org However, the full synthetic potential of this molecule has yet to be realized.

Future investigations should aim to broaden the scope of its chemical transformations. This could involve:

Reaction with Diverse Electrophiles: Systematically exploring reactions with a wide array of electrophiles beyond simple aldehydes, such as acid chlorides, isocyanates, and Michael acceptors, to generate a diverse library of novel 3-substituted-2-aminopyridine derivatives.

Metal-Catalyzed Cross-Coupling: Utilizing the 3-amino group in palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form new C-N bonds with various aryl and heteroaryl partners.

Cyclization Reactions: Designing novel cyclization strategies to construct unique polycyclic and heterocyclic scaffolds that are not readily accessible through current methods. The regioselective nature of the starting material provides a powerful tool for controlling the outcome of these reactions.

Application in Advanced Organic Synthesis Methodologies

Beyond serving as a simple building block, this compound could be integrated into more complex and powerful synthetic methodologies.

Future research in this area could focus on:

Multicomponent Reactions (MCRs): Incorporating the compound as a key component in MCRs, such as the Ugi or Passerini reactions. nih.gov This would allow for the rapid assembly of complex molecules from simple precursors in a single step, which is highly valuable in medicinal chemistry for generating compound libraries.

Diversity-Oriented Synthesis (DOS): Using the scaffold to create structurally diverse and complex small molecules. The two distinct amino functionalities provide an excellent handle for divergent synthesis pathways.

Synthesis of Macrocycles: Employing the compound in the synthesis of novel macrocyclic structures, potentially for applications as host molecules or bioactive agents. chemicalbook.com The defined geometry of the pyridine (B92270) ring can serve as a rigid corner element in macrocycle design.

Detailed Mechanistic Elucidation of Key Reactions

A thorough understanding of the mechanisms governing the reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes. While the formation of azabenzimidazoles from 2,3-diaminopyridine precursors has been studied, questions regarding intermediates and regioselectivity remain. arkat-usa.org For example, under certain conditions, condensation with aldehydes can lead to imine formation without subsequent cyclization. arkat-usa.org

Future research should employ a combination of experimental and computational techniques to unravel these mechanistic details. This could include:

In-situ Spectroscopic Analysis: Using techniques like NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Kinetic Studies: Performing kinetic analysis to determine reaction orders and activation parameters, providing insight into the rate-determining steps.

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to map potential energy surfaces, calculate transition state energies, and rationalize observed regioselectivity.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout the reaction mechanism.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile tool in organic synthesis, paving the way for the creation of novel molecules and materials.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-aminopyridin-3-yl)carbamate?

The synthesis typically involves reacting 2-aminopyridin-3-amine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions like over-alkylation. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How is this compound characterized in academic research?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm carbamate formation and amine protection.

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

- X-ray crystallography (using SHELX or ORTEP-III software) to resolve the 3D structure, particularly for studying steric effects of the tert-butyl group .

Q. What purification strategies are effective for this compound?

- Recrystallization from ethanol/water mixtures improves crystallinity.

- Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted amines or chloroformate derivatives. Monitoring by TLC ensures fraction homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like N-alkylated derivatives?

- Temperature control : Maintaining ≤5°C reduces nucleophilic side reactions.

- Stoichiometry : A 1:1 molar ratio of 2-aminopyridin-3-amine to tert-butyl chloroformate avoids excess reagents.

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates carbamate formation, enhancing yield (85–92%) .

Q. How do researchers resolve contradictions in spectroscopic data for structural confirmation?

Q. What role does this compound play as a protecting group in multi-step syntheses?

The tert-butyl carbamate (Boc) group:

- Stabilizes amines during subsequent reactions (e.g., Suzuki couplings or oxidations).

- Enables selective deprotection under acidic conditions (TFA/DCM) without disrupting pyridine rings or other functional groups.

- Used in synthesizing kinase inhibitors or protease-targeting probes, where unprotected amines would interfere with reactivity .

Q. What challenges arise in crystallographic analysis of tert-Butyl (2-aminopyridin-3-yl)carbamate?

- Disorder in the tert-butyl group : Mitigated by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters.

- Hydrogen bonding networks : SHELXL refinement with restraints on N–H···O interactions improves model accuracy.

- Twinned crystals : ORTEP-III’s graphical interface aids in identifying and modeling twin laws .

Q. How is the compound’s bioactivity evaluated in enzyme interaction studies?

- Fluorescence polarization assays : Measure binding affinity to target enzymes (e.g., kinases) using labeled substrates.

- Kinetic studies : Monitor inhibition constants (Ki) via Lineweaver-Burk plots to assess competitive/non-competitive mechanisms.

- Molecular docking : PyMOL or AutoDock models predict binding poses, guided by the carbamate’s hydrogen-bonding capability .

Data Contradiction and Optimization

Q. How do researchers address discrepancies between computational predictions and experimental results?

Q. What strategies improve yield in large-scale syntheses for biological testing?

- Flow chemistry : Continuous flow reactors enhance heat dissipation and mixing efficiency, reducing reaction time from hours to minutes.

- In-line purification : Coupling with scavenger resins (e.g., polymer-bound isocyanates) removes excess reagents dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.